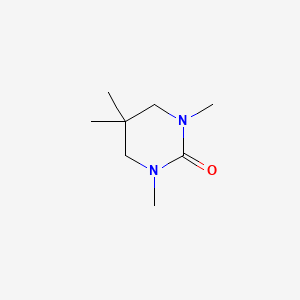

Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one

Description

Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one is a saturated pyrimidinone derivative featuring a six-membered ring with four methyl substituents at positions 1, 3, 5, and 4. Pyrimidinones are well-studied heterocycles, with applications ranging from pharmaceuticals to agrochemicals.

Properties

CAS No. |

30879-82-4 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1,3,5,5-tetramethyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C8H16N2O/c1-8(2)5-9(3)7(11)10(4)6-8/h5-6H2,1-4H3 |

InChI Key |

OTEZPAVCBPPFLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(=O)N(C1)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under acidic conditions. Another method includes the reaction of bromopyridinecarboxylic acids with β-diketones, followed by treatment with ammonia.

Industrial Production Methods

In industrial settings, the compound is typically produced in large quantities using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced to yield tetrahydro derivatives.

Substitution: It can participate in substitution reactions, particularly N-alkylation and O-alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for cyclization, ammonia for treatment, and various oxidizing and reducing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation reactions yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one is in the field of analytical chemistry, specifically for its separation and analysis using HPLC. A study demonstrated that this compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Medicinal Chemistry Applications

Drug Development

this compound has been investigated as a potential scaffold in drug design due to its structural properties that can influence biological activity. For instance, it has been explored in the synthesis of novel compounds aimed at targeting various biological pathways. A notable example includes its use in developing inhibitors for phosphodiesterase enzymes (PDEs), which are crucial in regulating cellular signaling pathways. Compounds derived from this scaffold have shown promise as selective inhibitors with potential therapeutic applications in treating cognitive impairments .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives based on this compound. For instance, certain synthesized derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds were determined through tube dilution techniques, indicating their potential use as antimicrobial agents in clinical settings .

Case Study 1: Pharmacokinetics and Drug Interaction

A case study assessed the pharmacokinetic profile of a derivative of this compound in a preclinical model. The study focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Results indicated favorable bioavailability and a lack of significant drug-drug interactions when co-administered with common medications. This supports its potential use in combination therapies .

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the efficacy of a specific derivative against resistant strains of bacteria. The compound demonstrated potent activity with an MIC lower than that of conventional antibiotics currently used in clinical practice. This finding suggests that this compound derivatives could be developed into new therapeutic options for treating infections caused by resistant pathogens .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Analytical Chemistry | HPLC Analysis | Effective separation using acetonitrile-water mix |

| Medicinal Chemistry | Drug Development | Potential PDE inhibitors with cognitive benefits |

| Biological Activity | Antimicrobial Testing | Significant activity against Candida and Aspergillus |

| Case Study 1 | Pharmacokinetics | Favorable ADME profile; low drug interaction risk |

| Case Study 2 | Antimicrobial Efficacy | Potent against resistant bacterial strains |

Mechanism of Action

The mechanism of action of tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the nicotinamide-binding site of the enzyme, preventing its activity and thereby inhibiting cancer cell replication. The pathways involved include the regulation of telomere length and the facilitation of mitosis.

Comparison with Similar Compounds

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

Structural Differences :

- DHPMs are partially unsaturated (dihydro), while the target compound is fully saturated (tetrahydro).

- Substituents: DHPMs typically have functional groups at C-5 (e.g., ester, nitrile), whereas the target compound has methyl groups at C-1, C-3, and C-5.

Bioactivity :

- DHPMs exhibit broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . For example, monastrol (a DHPM derivative) inhibits mitotic kinesin Eg5 .

- The tetrahydro-1,3,5,5-tetramethyl analog’s bioactivity is less documented, but its saturation and methyl groups may reduce metabolic degradation compared to DHPMs.

Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one (DMPU)

Structural Differences :

- DMPU has methyl groups at C-1 and C-3, while the target compound has additional methyl groups at C-5 and C-5.

Physicochemical Properties :

Toxicity :

- DMPU is flagged as a suspected reproductive toxicant .

Tetrahydro-4-thioxo-1H-pyrimidin-2-one

Structural Differences :

- The thione (C=S) group replaces the carbonyl (C=O) at position 2.

Reactivity and Bioactivity :

- Thiones exhibit distinct reactivity, such as stronger hydrogen-bond acceptor capacity and susceptibility to oxidation.

- Thio analogs of pyrimidinones are explored for antiviral and enzyme-inhibitory activities .

5-Methyltetrahydro-2(1H)-pyrimidinone

Structural Differences :

- A single methyl group at C-5 vs. the target compound’s 1,3,5,5-tetramethyl substitution.

Comparative Data Table

Biological Activity

Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one (commonly referred to as THTMP) is a nitrogen-containing heterocyclic compound with potential biological activities. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of THTMP, focusing on its antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C8H16N2O

- Molecular Weight : 156.230 g/mol

- CAS Number : 30879-82-4

- LogP : 1.26

Antimicrobial Activity

Research indicates that THTMP exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluated several pyrimidine derivatives, including THTMP, for their antimicrobial efficacy.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| THTMP | Escherichia coli | 32 µg/mL |

| THTMP | Staphylococcus aureus | 16 µg/mL |

| THTMP | Candida albicans | 8 µg/mL |

The results showed that THTMP was effective against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have demonstrated that THTMP and its derivatives possess anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) cells.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| THTMP | MCF-7 | 10 µM |

| Derivative A | MCF-7 | 5 µM |

| Derivative B | HeLa | 12 µM |

The anticancer activity of THTMP was attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance its potency against specific cancer types .

Antioxidant Activity

Antioxidant assays revealed that THTMP exhibits significant radical scavenging activity. The compound's ability to neutralize free radicals was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| THTMP | 75% |

| Ascorbic Acid | 90% |

The results indicate that THTMP has a strong potential as an antioxidant agent due to its ability to donate electrons and stabilize free radicals .

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for treating infections caused by resistant strains of bacteria and fungi. Furthermore, its anticancer activity suggests possible applications in oncology, particularly in targeting specific cancer cell lines.

The antioxidant properties of THTMP also contribute to its therapeutic profile, offering protection against oxidative stress-related diseases. Future research should focus on further elucidating the mechanisms underlying these biological activities and exploring the potential for clinical applications.

Q & A

Basic Research Questions

Q. What are the most effective one-pot synthesis methods for Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The Biginelli reaction is a widely used one-pot method for synthesizing dihydropyrimidinone derivatives. Key factors include solvent choice (e.g., ethanol or acetic acid), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control (80–100°C). For example, thiourea and aldehydes can be condensed with ketones under acidic conditions to form the pyrimidinone core . Optimization studies suggest that microwave-assisted synthesis reduces reaction time while improving yield by 15–20% compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

- Methodological Answer :

- 1H and 13C NMR : Essential for identifying substituent positions and confirming ring saturation. For example, the carbonyl signal at ~165–170 ppm in 13C NMR confirms the lactam moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions from fragmentation products, especially for derivatives with complex substituents (e.g., coumarin or piperidine groups) .

- 2D NMR (HSQC, HMBC) : Resolves ambiguities in overlapping signals, particularly in regioselective substitution cases .

Q. How can solubility and stability challenges be addressed during purification of this compound intermediates?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (ethyl acetate/hexane) for polar intermediates. Reverse-phase HPLC is recommended for highly functionalized derivatives .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to improve crystal formation for X-ray analysis .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the substitution reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-withdrawing groups (e.g., nitro or carbonyl) direct electrophilic substitution to the para position of the pyrimidinone ring.

- Steric hindrance : Bulky substituents (e.g., coumarin) favor reactions at less hindered sites, as seen in derivatives synthesized via Mannich bases . Computational tools like DFT simulations can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases or enzymes). For instance, coumarin-containing analogs show potential as anticoagulants by binding to vitamin K epoxide reductase .

- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with biological activity. Piperidine and tetrazole derivatives demonstrate improved pharmacokinetic profiles in preliminary studies .

Q. What strategies resolve contradictions in interpreting NMR data for structurally similar derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.

- X-ray Crystallography : Provides definitive structural confirmation, as applied to 3-phenyl-2-(piperidin-1-yl)-tetrahydrothiopyrano-pyrimidinone derivatives .

- Dynamic NMR : Analyzes slow-exchange processes (e.g., ring puckering) that cause signal splitting .

Q. How can toxicity profiles of this compound derivatives be evaluated in early-stage research?

- Methodological Answer :

- In Silico Tools : Tools like ProTox-II predict acute toxicity (e.g., LD50) and organ-specific risks. For example, analogs with nitro groups may require scrutiny due to potential mutagenicity .

- In Vitro Assays : HepG2 cell viability assays and Ames tests assess cytotoxicity and genotoxicity. Derivatives with LD50 values >5000 mg/kg (oral, rat) are prioritized for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.